Diazinon-d10

Description

Properties

IUPAC Name |

(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3/i1D3,2D3,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIVAFMUCKRCQO-HXOHQZFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)C(C)C)OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584030 | |

| Record name | Diazinon-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100155-47-3 | |

| Record name | Diazinon-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazinon-diethyl-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Diazinon-d10 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Diazinon-d10 in research, focusing on its critical role as an internal standard for the quantitative analysis of the organophosphate pesticide, diazinon (B1670403). This document details the analytical methodologies, presents quantitative performance data, and illustrates a typical experimental workflow for the determination of diazinon in various matrices.

Introduction to this compound

This compound is a deuterated analog of diazinon, where ten hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for use in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because this compound is chemically and physically almost identical to its non-labeled counterpart, it co-behaves with the target analyte during sample preparation and analysis. This allows for the correction of variations in extraction efficiency, sample matrix effects, and instrument response, leading to highly accurate and precise quantification of diazinin.

The primary application of this compound is in the fields of environmental monitoring, food safety, and toxicology for the analysis of pesticide residues in a wide range of samples, including soil, water, agricultural products, and biological tissues.[2][3]

Analytical Methodologies and Quantitative Data

The use of this compound as an internal standard is a cornerstone of robust analytical methods for diazinon quantification. The following tables summarize the quantitative data from various studies, highlighting the performance of these methods across different sample matrices and analytical techniques.

Table 1: Performance of a Gas Chromatography-Mass Spectrometry (GC-MS) Method for Diazinon Analysis using this compound

| Parameter | Soil | Water |

| Limit of Detection (LOD) | 0.004 mg/kg | 0.25 µg/L |

| Limit of Quantification (LOQ) | 4.59 - 15.91 ng/mL (in extract) | - |

| Recovery | >92% | 89% |

| Relative Standard Deviation (RSD) | ~6.5% (sandy soil), ~15% (humic soil) | - |

| Reference | [4] | [5] |

Table 2: Performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Diazinon Analysis in Food Matrices using this compound

| Matrix | Limit of Quantification (LOQ) | Recovery | Relative Standard Deviation (RSD) | Reference |

| Leafy Vegetables | 0.0005 - 0.100 mg/kg | - | <20% | [6] |

| Fruits (Peaches & Cherries) | 0.01 - 4.0 mg/kg | 92.0 - 106.2% | Intra-day: 5.2 - 7.1%, Inter-day: 13.2 - 15.6% |

Experimental Protocols

The following are detailed methodologies for the analysis of diazinon in soil and vegetable matrices using this compound as an internal standard. These protocols are synthesized from established methods to provide a comprehensive guide.

Analysis of Diazinon in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a microwave-assisted extraction (MAE) method followed by GC-MS analysis.

3.1.1. Materials and Reagents

-

Diazinon analytical standard

-

This compound internal standard solution (in a suitable solvent like acetone)

-

Methanol, HPLC grade

-

Water, deionized

-

Dichloromethane, pesticide residue grade

-

Sodium sulfate (B86663), anhydrous

-

Soil sample, air-dried and sieved

3.1.2. Sample Preparation and Extraction

-

Weigh 10 g of the homogenized soil sample into a microwave extraction vessel.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 20 mL of a water-methanol mixture (e.g., 1:1 v/v) to the vessel.

-

Perform microwave-assisted extraction according to the instrument's operational parameters.

-

After extraction, allow the vessel to cool and filter the extract.

-

Transfer the filtrate to a separatory funnel and add 50 mL of deionized water.

-

Perform a liquid-liquid extraction by shaking with 20 mL of dichloromethane. Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.1.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Diazinon ions: m/z 304, 179, 137

-

This compound ions: m/z 314, 189, 147

-

Analysis of Diazinon in Vegetables by LC-MS/MS using QuEChERS

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

3.2.1. Materials and Reagents

-

Diazinon analytical standard

-

This compound internal standard solution

-

Acetonitrile, HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) for pigmented samples

-

Formic acid

-

Water, ultrapure

3.2.2. Sample Preparation (QuEChERS)

-

Homogenize a representative portion of the vegetable sample.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer an aliquot of the supernatant (acetonitrile extract) to a dispersive solid-phase extraction (dSPE) tube containing MgSO₄, PSA, and C18 (and GCB if necessary).

-

Shake for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

-

Take an aliquot of the cleaned extract, filter, and dilute with water containing 0.1% formic acid for LC-MS/MS analysis.

3.2.3. LC-MS/MS Analysis

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate diazinon from matrix interferences.

-

Flow Rate: 0.3 mL/min

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Diazinon: e.g., 305.1 → 179.1 (quantifier), 305.1 → 137.1 (qualifier)

-

This compound: e.g., 315.1 → 189.1 (quantifier)

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the analysis of diazinon in a given sample matrix using this compound as an internal standard.

Caption: A generalized workflow for the quantitative analysis of diazinon using an internal standard.

Conclusion

This compound is an indispensable tool in modern analytical chemistry for the accurate and reliable quantification of diazinon. Its use as an internal standard in conjunction with powerful analytical techniques like GC-MS and LC-MS/MS allows for the sensitive detection of this pesticide in a variety of complex matrices. The methodologies and data presented in this guide underscore the importance of isotopically labeled standards in ensuring data quality and regulatory compliance in environmental and food safety monitoring.

References

An In-depth Technical Guide to Diazinon-d10: Chemical Properties, Structure, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Diazinon-d10. This compound is the deuterated analog of diazinon (B1670403), a non-systemic organophosphate insecticide. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of diazinon in various matrices, ensuring accuracy and reliability in research and monitoring studies.

Core Chemical Properties

This compound, with the CAS number 100155-47-3, is a stable, isotopically labeled form of diazinon where ten hydrogen atoms on the two ethyl groups have been replaced with deuterium.[1][2] This substitution results in a higher molecular weight compared to its non-deuterated counterpart, which allows for its distinct detection in mass spectrometry-based analytical methods.[3][4] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 100155-47-3 | [1][2] |

| Molecular Formula | C₁₂H₁₁D₁₀N₂O₃PS | [1][2] |

| Molecular Weight | 314.41 g/mol | [2][3][5] |

| Appearance | Colorless oil | [6] |

| Boiling Point | 83-84 °C at 0.002 mmHg | [3][7] |

| Density | 1.152 g/mL at 25 °C | [3][7] |

| Refractive Index | n20/D 1.4978 | [3][7] |

| Solubility | Slightly soluble in Chloroform | [1] |

| Storage Temperature | 2-8°C | [3][8] |

Chemical Structure

The chemical structure of this compound consists of a pyrimidine (B1678525) ring substituted with an isopropyl and a methyl group, and a phosphorothioate (B77711) group with two deuterated ethyl esters. The IUPAC name for this compound is O,O-di(ethyl-1,1,2,2,2-d₅) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] phosphorothioate.[1]

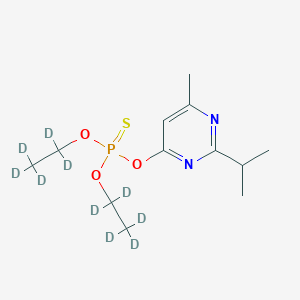

Caption: Chemical structure of this compound.

Mechanism of Action of Diazinon

This compound, being an isotopic analog, is expected to have the same mechanism of action as diazinon. Diazinon itself is not a potent cholinesterase inhibitor. However, upon entering the body, it undergoes metabolic activation to its oxygen analog, diazoxon (B46664).[2] This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver. Diazoxon is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[4]

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, diazoxon causes an accumulation of ACh, leading to overstimulation of cholinergic receptors in the central and peripheral nervous systems. This disruption of normal nerve impulse transmission results in the characteristic signs of organophosphate poisoning.[4][5]

Caption: Mechanism of action of diazinon as an acetylcholinesterase inhibitor.

Experimental Protocols: Use of this compound as an Internal Standard

This compound is widely used as an internal standard in the analysis of diazinon residues in various matrices such as food, water, and soil.[9] The following is a representative experimental protocol for the analysis of diazinon in a fruit or vegetable matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Sample Preparation (QuEChERS Extraction)

-

Homogenization: Weigh 10-15 g of a representative portion of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution) to the sample.

-

Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

-

Sample for Analysis: The supernatant is now ready for GC-MS/MS analysis.

2. GC-MS/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Inlet: Pulsed splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then ramp to 300°C at 5°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Diazinon: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation (e.g., m/z 304 -> 179 and m/z 304 -> 137).

-

This compound: Monitor the corresponding transitions for the internal standard (e.g., m/z 314 -> 189 and m/z 314 -> 147).

-

-

Data Analysis: Quantify the concentration of diazinon in the sample by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of both compounds.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Insecticide - Wikipedia [en.wikipedia.org]

- 6. hpst.cz [hpst.cz]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Structure and mode of action of organochlorines, organophophate and carbamates | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

Diazinon-d10 (CAS: 100155-47-3): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diazinon-d10 (CAS number 100155-47-3), a deuterated analog of the organophosphate insecticide Diazinon (B1670403). This document is intended to serve as a comprehensive resource, detailing its physicochemical properties, primary applications, and relevant experimental protocols. Particular emphasis is placed on its role as an internal standard in analytical methodologies for the quantification of Diazinon in complex matrices.

Core Physicochemical and Isotopic Data

This compound is a stable, isotopically labeled form of Diazinon, where ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic substitution results in a mass shift of +10 atomic mass units compared to the unlabeled compound, a critical feature for its use in isotope dilution mass spectrometry.[1] Its chemical and physical properties are nearly identical to those of Diazinon, ensuring it behaves similarly during sample preparation and chromatographic analysis.[1]

| Property | Value | Reference |

| CAS Number | 100155-47-3 | [2] |

| Molecular Formula | C₁₂H₁₁D₁₀N₂O₃PS | [2][3] |

| Molecular Weight | 314.41 g/mol | [2][4] |

| IUPAC Name | O,O-bis(ethyl-d5)-O-[2-isopropyl-6-methyl-4-pyrimidinyl] phosphorothioate | [5] |

| Synonyms | Diazinon-diethyl-d10, O,O-Diethyl-d10 O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate | [5] |

| Isotopic Purity | ≥95 atom % D to ≥99% deuterated forms (d₁-d₁₀) | [3] |

| Physical Form | Colorless to Pale Yellow Oil/Liquid | [6] |

| Boiling Point | 83-84 °C at 0.002 mmHg | [6][7] |

| Refractive Index | n20/D 1.4978 | [1][6][7] |

| Storage Temperature | 2-8°C or colder, often recommended at -20°C | [1][6][7][8][9] |

Application in Analytical Chemistry

This compound is primarily utilized as an internal standard for the precise and accurate quantification of Diazinon in a variety of matrices, including environmental, agricultural, and biological samples.[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic retention time, and ionization efficiency, thereby minimizing matrix effects.

Experimental Workflow for Diazinon Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Diazinon in a given sample matrix using this compound as an internal standard.

Detailed Experimental Protocols

The following are examples of experimental methodologies for the analysis of Diazinon using this compound as an internal standard. These protocols are based on established methods and can be adapted for various sample types.

Analysis of Diazinon in Herbal Teas by LC-MS/MS

This method is adapted from a protocol for pesticide residue analysis in herbal teas using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

a. Sample Preparation (QuEChERS)

-

Weigh 2 grams of a homogenized tea sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile (B52724).

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18, GCB).

-

Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

-

The supernatant is ready for LC-MS/MS analysis.

b. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity LC or equivalent.

-

Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 2 - 10 µL.

-

MS System: Agilent 6460 Triple Quadrupole MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Diazinon: Precursor Ion (m/z) 305.1 → Product Ions (m/z) 179.1, 153.1

-

This compound: Precursor Ion (m/z) 315.1 → Product Ions (m/z) 189.1, 158.1

-

Analysis of Diazinon in Soybeans by GC-MS

This protocol is based on a validated method for the determination of pesticide residues in soybeans.

a. Sample Preparation

-

A homogenized soybean sample (e.g., 10 g) is weighed into an extraction vessel.

-

The sample is spiked with a known amount of this compound internal standard.

-

Extraction is performed using a suitable solvent, such as acetonitrile or a mixture of acetone (B3395972) and hexane.

-

The extract is then subjected to a cleanup step, which may involve gel permeation chromatography (GPC) to remove lipids, followed by solid-phase extraction (SPE) for further purification.

b. GC-MS Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) and hold.

-

MS System: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

SIM Ions:

-

Diazinon: m/z 304 (quantifier), 179, 137 (qualifiers).

-

This compound: m/z 314 (quantifier), 189, 142 (qualifiers).

-

Metabolic Pathway of Diazinon

Diazinon itself is not a potent cholinesterase inhibitor. It undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to its more toxic oxygen analog, diazoxon (B46664).[10][11] Both Diazinon and diazoxon can then be detoxified through hydrolysis and other reactions. The major metabolic pathways are illustrated below.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. lcms.cz [lcms.cz]

- 8. jpoll.ut.ac.ir [jpoll.ut.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of insecticide diazinon by Cunninghamella elegans ATCC36112 - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02253E [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties and Solubility of Diazinon-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Diazinon-d10, a deuterated analog of the organophosphate insecticide Diazinon. This document is intended to serve as a critical resource for professionals in research, analytical chemistry, and drug development who utilize this compound, primarily as an internal standard in quantitative analysis.

Chemical Identity and Structure

This compound, with the IUPAC name O,O-diethyl-d10 O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] phosphorothioate, is a stable isotope-labeled version of Diazinon. The ten hydrogen atoms on the two ethyl groups are replaced with deuterium. This isotopic substitution results in a mass shift of +10, making it an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The near-identical physicochemical properties to the parent compound ensure similar behavior during sample extraction, cleanup, and chromatographic separation, allowing for accurate quantification by compensating for matrix effects and analyte loss.[1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁D₁₀N₂O₃PS | [3] |

| Molecular Weight | 314.4 g/mol | [3] |

| Appearance | Colourless to Pale Yellow Oil | |

| Boiling Point | 83-84 °C at 0.002 mmHg | [1][2] |

| Density | 1.152 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4978 | [1][2] |

| Storage Temperature | 2-8°C | [1] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use as an internal standard, dictating its miscibility with sample matrices and mobile phases.

| Solvent | Solubility | Reference |

| Acetonitrile | Slightly Soluble | |

| Methanol | Slightly Soluble | [3] |

| Chloroform | Slightly Soluble | [3] |

| Water | Data not available for this compound. Non-deuterated Diazinon is sparingly soluble. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid compound like this compound. These protocols are based on established laboratory practices and guidelines, such as those from the OECD.[4][5][6]

Determination of Boiling Point (Micro-method)

The boiling point of a small quantity of liquid can be accurately determined using a micro-boiling point apparatus.

Methodology:

-

A small volume of the this compound sample is placed in a micro test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is gently heated in a heating block or oil bath.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][8][9][10]

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

A clean, dry pycnometer of a known volume is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present, and the temperature is allowed to equilibrate to a standard (e.g., 25°C).

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[11][12][13]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is determined using a refractometer.

Methodology (Abbe Refractometer):

-

The prism of the Abbe refractometer is cleaned and calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the prism.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[14][15][16][17][18]

Determination of Solubility

The solubility of a compound in a specific solvent is determined by finding the maximum amount of the solute that can be dissolved in a given amount of solvent at a specific temperature.

Methodology (Shake-Flask Method - OECD 105):

-

A known excess amount of this compound is added to a known volume of the solvent (e.g., water, acetonitrile, methanol) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, or is centrifuged/filtered, to separate the undissolved solute from the saturated solution.

-

The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique (e.g., GC-MS or LC-MS with a calibration curve).

-

This concentration represents the solubility of this compound in that solvent at the specified temperature.[19][20][21][22][23]

Logical Workflow for Characterization and Use

The following diagram illustrates the logical progression from identifying this compound to understanding its properties and applying it in a research context.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Diazinon-(diethyl-d10) PESTANAL , analytical standard 100155-47-3 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. search.library.brandeis.edu [search.library.brandeis.edu]

- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. calnesis.com [calnesis.com]

- 12. mt.com [mt.com]

- 13. m.youtube.com [m.youtube.com]

- 14. tutorchase.com [tutorchase.com]

- 15. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 17. davjalandhar.com [davjalandhar.com]

- 18. mt.com [mt.com]

- 19. store.astm.org [store.astm.org]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. filab.fr [filab.fr]

- 22. www1.udel.edu [www1.udel.edu]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Diazinon-d10

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis process for Diazinon-d10, an isotopically labeled analog of the organophosphate insecticide Diazinon (B1670403). This compound is crucial as an internal standard for quantitative analysis in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly in environmental and food safety testing.[1] The deuterium (B1214612) labeling on the diethyl groups provides a distinct mass shift, enabling precise quantification by isotope dilution mass spectrometry (IDMS).[1]

Chemical and Physical Properties

This compound is specifically labeled with ten deuterium atoms on the two ethyl groups attached to the phosphorothioate (B77711) core.[2] This strategic placement ensures the label is stable and does not exchange under typical analytical conditions.

Table 1: Key Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ⁵-phosphane | [2][3] |

| CAS Number | 100155-47-3 | [1][2][4] |

| Molecular Formula | C₁₂H₁₁D₁₀N₂O₃PS | [3][4] |

| Molecular Weight | 314.41 g/mol | [3][5][6] |

| Accurate Mass | 314.1638 Da | [2][3] |

| Isotopic Purity | ≥95 atom % D; ≥99% deuterated forms (d₁-d₁₀) | [1][4] |

| Chemical Purity | ≥97.5% (GC); 98% | [1][5] |

| Appearance | Colorless to Pale Yellow Oil | [7] |

| Boiling Point | 83-84 °C at 0.002 mmHg | [1][7] |

| Storage Temperature | 2-8°C, Protect from light | [1][5] |

Synthesis Pathway Overview

The general reaction is the phosphorylation of 2-isopropyl-6-methylpyrimidin-4-ol with a deuterated O,O-diethyl phosphorochloridothioate. The key to synthesizing the labeled compound is the use of deuterated ethanol (B145695) (ethanol-d₅ or ethanol-d₆) to prepare the necessary deuterated phosphorylating agent.

Below is a diagram illustrating the logical synthesis workflow.

Detailed Experimental Protocols

The following protocols are adapted from patented industrial methods for the synthesis of unlabeled Diazinon and modified for the preparation of its deuterated analog.[9][10]

Protocol 1: Synthesis of Sodium 2-isopropyl-6-methyl-pyrimidin-4-olate

This protocol describes the formation of the key pyrimidine intermediate.

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a distillation apparatus, combine 170 g (1.0 mole) of β-isobutyrylaminocrotonic acid amide and 40 g (1.0 mole) of sodium hydroxide (B78521) in 1000 mL of isobutanol.[9]

-

Cyclization: Heat the mixture to 100°C. The cyclization reaction will commence, forming the sodium pyrimidinolate salt.

-

Solvent Exchange: Distill off approximately 600 mL of the isobutanol/water azeotrope at atmospheric pressure. This removes the water formed during the reaction and drives the equilibrium towards the product.

-

Precipitation: Add 1200 mL of an inert, non-polar solvent such as xylene to the reaction mixture. Continue distillation to remove the remaining isobutanol by fractionation.[9] The sodium 2-isopropyl-6-methyl-pyrimidin-4-olate will precipitate as a fine, crystalline suspension. The resulting slurry is used directly in the next step.

Protocol 2: Synthesis of O,O-Di(ethyl-d5) phosphorochloridothioate

This protocol outlines the preparation of the deuterated phosphorylating agent.

-

Reaction Setup: In a three-necked flask fitted with a dropping funnel, condenser, and stirrer, dissolve thiophosphoryl chloride (PSCl₃) in an anhydrous, inert solvent like toluene.

-

Addition of Deuterated Ethanol: Cool the solution in an ice bath. Slowly add 2.0 equivalents of ethanol-d₅ (C₂D₅OH), optionally in the presence of a base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl byproduct.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by techniques like TLC or GC.

-

Workup: Filter the reaction mixture to remove any precipitated salt (e.g., pyridinium (B92312) hydrochloride). The solvent is then removed under reduced pressure to yield the crude O,O-Di(ethyl-d5) phosphorochloridothioate, which can be purified by vacuum distillation.

Protocol 3: Final Synthesis of this compound

This protocol details the final coupling step.

-

Reaction: To the suspension of sodium 2-isopropyl-6-methyl-pyrimidin-4-olate in xylene from Protocol 1, rapidly add 1.0 equivalent of O,O-Di(ethyl-d5) phosphorochloridothioate (from Protocol 2) dropwise while maintaining the temperature between 115-120°C.[9]

-

Reaction Time: Maintain stirring at this temperature for approximately 1-2 hours. The reaction is typically complete within this timeframe.[9]

-

Cooling and Quenching: Cool the reaction mixture to room temperature (approx. 25°C).

-

Washing: Wash the organic phase sequentially with 400 mL of 0.1 N hydrochloric acid and 400 mL of 0.1 N sodium hydroxide solution to remove unreacted starting materials and byproducts.[9]

-

Purification: Separate the organic layer and remove the xylene by distillation under vacuum. To remove any remaining volatile components, the final product (this compound) is distilled under a high vacuum (e.g., ~1 mbar at 60°C) to yield a purified oil.[9]

Signaling Pathways and Mode of Action

Diazinon, and by extension this compound, functions as a non-systemic organophosphate insecticide.[8][11] Its primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme. In the body, Diazinon is metabolically activated to its oxygen analog, diazoxon, which is a much more potent inhibitor of AChE.[8] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, causing continuous nerve stimulation, which results in paralysis and death of the target insect.[8][12]

This guide provides a detailed framework for the synthesis and understanding of this compound. Researchers should always conduct their work in accordance with all applicable safety guidelines and regulations, especially when handling organophosphorus compounds.

References

- 1. ダイアジノン-(ジエチル-d10) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. Diazinon D10 (diethyl D10) | LGC Standards [lgcstandards.com]

- 3. Diazinon-diethyl-d10 | C12H21N2O3PS | CID 16213547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Diazinon (diethyl-Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1148-5 [isotope.com]

- 6. scbt.com [scbt.com]

- 7. DIAZINON (DIETHYL-D10) CAS#: 100155-47-3 [amp.chemicalbook.com]

- 8. Diazinon - Wikipedia [en.wikipedia.org]

- 9. US4323678A - Process for the manufacture of diazinon - Google Patents [patents.google.com]

- 10. US4898942A - Process for manufacturing diazinon - Google Patents [patents.google.com]

- 11. Diazinon | C12H21N2O3PS | CID 3017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

A Technical Guide to Diazinon-d10: Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diazinon-d10, the deuterated analog of the organophosphate insecticide Diazinon. It details the nomenclature, physicochemical properties, and synthesis of this compound. A significant focus is placed on its primary application as an internal standard in analytical methodologies for the quantification of Diazinon. The guide also delves into the mechanism of action of Diazinon, including its metabolic pathways and its role as an acetylcholinesterase inhibitor. Detailed experimental protocols for relevant analytical and biological assays are provided to support researchers in their practical applications.

Introduction

This compound is a stable isotope-labeled form of Diazinon, an organophosphorus pesticide. In this molecule, ten hydrogen atoms in the two ethyl groups have been replaced with deuterium (B1214612). This isotopic substitution makes this compound an ideal internal standard for quantitative analysis of Diazinon in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use significantly improves the accuracy and precision of these analytical methods by correcting for matrix effects and variations during sample preparation and analysis.[2]

Nomenclature and Chemical Properties

The IUPAC name for this compound is (6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ⁵-phosphane .[3][4]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ⁵-phosphane | [3][4] |

| Synonyms | O,O-di(ethyl-d5) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] phosphorothioate, Diazinon-(diethyl-d10) | [5] |

| CAS Number | 100155-47-3 | [3][4][6] |

| Molecular Formula | C₁₂H₁₁D₁₀N₂O₃PS | [4][6] |

| Molecular Weight | 314.41 g/mol | [3][7] |

| Boiling Point | 83-84 °C at 0.002 mmHg | [2][7] |

| Refractive Index | n20/D 1.4978 | [2][7] |

| Form | Oil | [7] |

| Color | Colorless to Pale Yellow | [7] |

Synthesis

The general synthesis of Diazinon involves the reaction of 2-isopropyl-4-methyl-6-hydroxypyrimidine with O,O-diethyl phosphorochloridothioate.[8] To synthesize this compound, O,O-di(ethyl-d5) phosphorochloridothioate would be required. This deuterated intermediate can be prepared from thiophosphoryl chloride and ethanol-d6.

Mechanism of Action of Diazinon

Diazinon itself is a nonsystemic organophosphate insecticide that acts as a cholinesterase inhibitor.[7] Its primary mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[9]

Metabolic Activation and Detoxification

Diazinon is metabolically activated in the liver by cytochrome P450 enzymes to its more toxic oxygen analog, diazoxon (B46664).[10] This conversion involves the oxidative desulfuration of the P=S bond to a P=O bond. Diazoxon is a much more potent inhibitor of acetylcholinesterase than Diazinon.[10]

Detoxification of Diazinon and diazoxon occurs through several pathways, including cleavage of the ester bonds to yield 2-isopropyl-4-methyl-6-hydroxypyrimidine, diethylphosphorothioic acid (from Diazinon), and diethylphosphoric acid (from diazoxon).[10] Further metabolism can involve oxidation of the isopropyl group and conjugation with glutathione.[10]

References

- 1. This compound - Labchem Catalog [labchem.com.my]

- 2. 二嗪磷-二乙基-d10 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Diazinon-diethyl-d10 | C12H21N2O3PS | CID 16213547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diazinon D10 (diethyl D10) | LGC Standards [lgcstandards.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. DIAZINON (DIETHYL-D10) CAS#: 100155-47-3 [amp.chemicalbook.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Background Information for Diazinon - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Key Differences Between Diazinon and Diazinon-d10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between the organophosphate insecticide Diazinon and its deuterated analog, Diazinon-d10. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed information on their chemical properties, analytical applications, and the biochemical pathways they influence.

Core Chemical and Physical Distinctions

The fundamental difference between Diazinon and this compound lies in their isotopic composition. This compound is a synthetically modified version of Diazinon where ten hydrogen atoms on the two ethyl groups have been replaced with deuterium (B1214612) atoms, a stable isotope of hydrogen. This isotopic substitution results in a higher molecular weight for this compound while maintaining nearly identical chemical and physical properties to Diazinon. This similarity is crucial for its primary application as an internal standard in analytical quantification.

Comparative Physicochemical Data

The following table summarizes the key quantitative data for Diazinon and this compound, highlighting their similarities and the key difference in molecular weight.

| Property | Diazinon | This compound |

| Chemical Formula | C₁₂H₂₁N₂O₃PS | C₁₂H₁₁D₁₀N₂O₃PS |

| Molecular Weight | 304.3 g/mol [1][2] | 314.4 g/mol |

| CAS Number | 333-41-5[2] | 100155-47-3 |

| Appearance | Colorless to dark brown liquid[3] | Colorless to pale yellow oil |

| Boiling Point | 83-84 °C at 0.002 mmHg | 83-84 °C at 0.002 mmHg |

| Density | 1.116-1.118 g/cm³ at 20 °C[3] | ~1.152 g/mL at 25 °C |

| Water Solubility | 40-60 mg/L at 20 °C[2] | Not explicitly stated, but expected to be very similar to Diazinon |

| Log P (Octanol-Water Partition Coefficient) | 3.3 - 3.81[1] | Not explicitly stated, but expected to be very similar to Diazinon |

Analytical Applications: The Role of this compound as an Internal Standard

The primary and most significant application of this compound is as an internal standard for the quantitative analysis of Diazinon in various matrices, including environmental, agricultural, and biological samples.[4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The rationale for using this compound is that it behaves almost identically to unlabeled Diazinon during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. This allows for accurate correction of any analyte loss during sample processing and compensates for matrix effects, which can suppress or enhance the analyte signal, leading to more accurate and precise quantification.

Logical Workflow for Analytical Quantification using this compound

The following diagram illustrates the typical workflow for the quantitative analysis of Diazinon using this compound as an internal standard.

Caption: General workflow for Diazinon analysis using this compound.

Experimental Protocols

This section provides detailed methodologies for the analysis of Diazinon in different matrices using this compound as an internal standard.

QuEChERS Method for Pesticide Residue Analysis in Food Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food.[5][6][7]

3.1.1. Sample Preparation and Extraction

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables).

-

Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (in a suitable solvent like acetonitrile) to the sample.

-

Extraction: Add 10-15 mL of acetonitrile (B52724) to the tube. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

-

Centrifugation: Centrifuge the tube at a high speed (e.g., 4000 rpm) for 5 minutes to separate the solid food matrix from the acetonitrile extract.

3.1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: Take an aliquot of the supernatant (acetonitrile extract) and transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).

-

Vortexing: Vortex the d-SPE tube for 30 seconds to facilitate the cleanup process.

-

Centrifugation: Centrifuge the tube to pellet the sorbent material.

-

Final Extract: The resulting supernatant is the cleaned-up sample extract, ready for GC-MS or LC-MS/MS analysis.

GC-MS Analysis of Diazinon

3.2.1. Instrumentation

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for pesticide analysis (e.g., HP-5ms, DB-5ms).

3.2.2. GC Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 150 °C at 25 °C/min.

-

Ramp to 200 °C at 3 °C/min.

-

Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

3.2.3. MS Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

Ions to Monitor (SIM mode):

-

Diazinon: m/z 304 (molecular ion), 179, 137.

-

This compound: m/z 314 (molecular ion), 185, 143.

-

LC-MS/MS Analysis of Diazinon

3.3.1. Instrumentation

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

-

Reversed-phase C18 column.

3.3.2. LC Conditions

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program to separate Diazinon from matrix interferences.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

3.3.3. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Diazinon: Precursor ion (m/z 305) -> Product ions (e.g., m/z 179, 137).

-

This compound: Precursor ion (m/z 315) -> Product ions (e.g., m/z 185, 143).

-

Biochemical Interactions and Signaling Pathways

Diazinon is a non-systemic organophosphate insecticide that exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[8]

Metabolic Activation and Detoxification of Diazinon

Diazinon itself is a relatively weak inhibitor of AChE. It undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to its more toxic oxygen analog, diazoxon (B46664).[2] Diazoxon is a potent inhibitor of AChE. Both Diazinon and diazoxon can be detoxified through hydrolysis and other metabolic pathways, leading to their excretion.[3]

Caption: Metabolic pathway of Diazinon.

Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase is a crucial enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This terminates the nerve signal. Diazoxon, the active metabolite of Diazinon, irreversibly binds to the serine hydroxyl group in the active site of AChE, leading to its inactivation. This results in the accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors and leading to the characteristic symptoms of organophosphate poisoning.[9]

Caption: Acetylcholinesterase inhibition by Diazoxon.

Conclusion

The key distinction between Diazinon and its deuterated counterpart, this compound, is the isotopic labeling of the latter, which imparts a greater molecular weight. This seemingly minor structural modification makes this compound an invaluable tool in analytical chemistry, serving as a robust internal standard for the accurate and precise quantification of Diazinon. Understanding their individual properties and the synergistic application of both compounds is essential for researchers in environmental monitoring, food safety, and toxicology. The provided experimental protocols and pathway diagrams offer a foundational resource for professionals working with these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Background Information for Diazinon - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. multiresearchjournal.com [multiresearchjournal.com]

- 4. lcms.cz [lcms.cz]

- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 6. nucleus.iaea.org [nucleus.iaea.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Deuterium Labeling in Diazinon-d10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium-labeled compounds are indispensable tools in modern analytical chemistry, offering unparalleled accuracy and reliability in quantitative analysis. Diazinon-d10, a stable isotope-labeled analog of the organophosphate insecticide Diazinon, serves as a prime example of the strategic application of deuterium (B1214612) labeling. This technical guide elucidates the core purpose of deuterium labeling in this compound, focusing on its paramount role as an internal standard in mass spectrometry-based analytical methodologies. We will delve into the fundamental principles, experimental applications, and the significant advantages this technique provides for researchers in environmental science, toxicology, and drug metabolism.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The primary purpose of using this compound is to serve as an internal standard (IS) in quantitative analyses, most commonly employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3] The underlying principle is isotope dilution mass spectrometry (IDMS), a technique renowned for its high precision and accuracy.[3]

In this method, a known quantity of this compound is added to a sample at the earliest stage of preparation.[1] Because this compound is chemically identical to the target analyte (Diazinon), it experiences the same physical and chemical variations throughout the entire analytical workflow, including extraction, derivatization, and injection.[1][3] However, due to the mass difference imparted by the ten deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard.[4] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate due to matrix effects or instrumental variability.[2][5]

Core Applications of this compound

The Gold Standard Internal Standard for Quantitative Analysis

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] this compound is specifically used for the precise quantification of Diazinon in various complex matrices such as soil, water, food products, and biological fluids (e.g., blood, urine).[3][6][7]

Key Advantages:

-

Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results. Since this compound has nearly identical physicochemical properties to Diazinon, it experiences the same matrix effects.[1][2] The ratio of the two compounds remains unaffected, allowing for accurate quantification.

-

Compensation for Sample Loss: During multi-step sample preparation procedures like liquid-liquid extraction or solid-phase extraction (SPE), some of the analyte may be lost.[8][9] By adding this compound at the beginning, any loss of the analyte will be accompanied by a proportional loss of the internal standard, thus preserving the accuracy of the final measurement.[3]

-

Correction for Instrumental Variability: Fluctuations in instrument performance, such as injection volume variations or changes in detector response, can affect the signal intensity. The use of an internal standard effectively normalizes the response, ensuring reproducibility between different analytical runs and even between different laboratories.[2][5]

Metabolic and Environmental Fate Studies

Deuterium labeling is a powerful tool for tracing the metabolic fate of compounds in biological systems and their degradation pathways in the environment.[][11] While the primary application of commercially available this compound is as an internal standard, the principle of deuterium labeling is crucial in these research areas. By introducing a deuterium-labeled compound, researchers can:

-

Elucidate Metabolic Pathways: Track the biotransformation of Diazinon in organisms by identifying metabolites that retain the deuterium label.[12]

-

Investigate Environmental Degradation: Follow the breakdown of Diazinon in soil and water to understand its environmental persistence and the formation of degradation products.

Experimental Protocol: Quantitative Analysis of Diazinon using this compound Internal Standard

The following is a generalized experimental workflow for the quantification of Diazinon in a soil sample using GC-MS and this compound as an internal standard.

4.1 Materials and Reagents:

-

Diazinon analytical standard

-

This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)[13]

-

Extraction solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane)

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas for evaporation

-

GC-MS system

4.2 Sample Preparation and Extraction:

-

Sample Spiking: Weigh a known amount of the soil sample (e.g., 10 g) into a centrifuge tube. Add a precise volume of the this compound internal standard solution to achieve a known concentration (e.g., 50 ng/g).

-

Extraction: Add the extraction solvent to the soil sample. Vortex or sonicate the mixture for a specified time (e.g., 15-30 minutes) to extract Diazinon and this compound.

-

Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

-

Solvent Evaporation: Transfer the supernatant to a clean tube and concentrate it under a gentle stream of nitrogen gas.

-

Clean-up (SPE): Reconstitute the residue in an appropriate solvent and pass it through a conditioned SPE cartridge to remove interfering matrix components. Elute the analytes with a suitable solvent.

-

Final Concentration: Evaporate the eluate to dryness and reconstitute in a small, known volume of a solvent compatible with the GC-MS system.

4.3 GC-MS Analysis:

-

Injection: Inject an aliquot of the final extract into the GC-MS system.

-

Chromatographic Separation: The GC column separates Diazinon and this compound from other components in the extract. Due to the very similar chemical properties, they will have very close, but not always identical, retention times.[5]

-

Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both Diazinon and this compound.

Data Presentation

Table 1: Mass Spectrometric Data for Diazinon and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Typical Quantifier Ion (m/z) | Typical Qualifier Ion(s) (m/z) |

| Diazinon | C₁₂H₂₁N₂O₃PS | 304.36 | 304.1014 | 304 | 179, 137 |

| This compound | C₁₂H₁₁D₁₀N₂O₃PS | 314.42 | 314.1642 | 314 | 185, 143 |

Note: The specific ions monitored may vary depending on the mass spectrometer and the ionization method used.

Visualizing the Workflow and Logic

Caption: Workflow for Quantitative Analysis using this compound.

Caption: Correction of Matrix Effects by this compound.

Conclusion

The use of deuterium-labeled this compound as an internal standard is a cornerstone of modern, high-precision analytical methods for the quantification of Diazinon. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process allows it to effectively compensate for a wide range of potential errors, most notably matrix effects and variations in sample recovery.[1] This ensures the generation of robust, reliable, and accurate data, which is critical for informed decision-making in environmental monitoring, food safety, and toxicological research. The principles and methodologies described in this guide underscore the importance of stable isotope labeling in advancing analytical science.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Diazinon-(diethyl-d10) PESTANAL , analytical standard 100155-47-3 [sigmaaldrich.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. scispace.com [scispace.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples [jpoll.ut.ac.ir]

- 8. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. jpoll.ut.ac.ir [jpoll.ut.ac.ir]

- 11. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hwb.gov.in [hwb.gov.in]

- 13. This compound Standard, 100 µg/mL, Acetonitrile, 1 mL/ampul [restek.com]

The Environmental Fate and Degradation of Diazinon: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Diazinon (B1670403), a non-systemic organophosphate insecticide, has been extensively used in agriculture to control a wide range of soil and foliage insects. Its application, however, raises concerns about its environmental persistence, mobility, and the potential impact of its degradation products on non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the environmental fate and degradation of diazinon, with a focus on its chemical and biological transformation pathways, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties and Environmental Mobility

Diazinon is characterized as a moderately persistent and mobile compound in the environment.[1] Its environmental behavior is largely governed by its physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H21N2O3PS | [2] |

| Molecular Weight | 304.3 g/mol | [2] |

| Water Solubility | 60 mg/L at 20°C | [2] |

| Vapor Pressure | 1.4 x 10-4 mmHg at 20°C | [3] |

| Henry's Law Constant | 1.4 x 10-6 atm·m³/mol | [3] |

| Log Kow | 3.3 - 3.4 | [2] |

| Soil Sorption Coefficient (Koc) | 40 - 854 L/kg | [4] |

Diazinon's moderate water solubility and soil sorption coefficient (Koc) contribute to its potential for leaching into groundwater, particularly in soils with low organic matter content.[4][5] While its vapor pressure suggests limited volatilization from water, studies have shown that a significant portion can volatilize from soil and water surfaces under certain conditions.[4][6]

Environmental Degradation Pathways

Diazinon undergoes degradation in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. These processes lead to the formation of several metabolites, with diazoxon (B46664) and 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP or oxypyrimidine) being the most significant.[6] Diazoxon, an oxidative metabolite, is notably more toxic than the parent compound.[7]

Hydrolysis

Chemical hydrolysis is a major degradation pathway for diazinon, particularly in aquatic environments. The rate of hydrolysis is highly dependent on pH, with faster degradation occurring under acidic and alkaline conditions compared to neutral pH.[4][8]

Table 1: Half-life of Diazinon in Water due to Hydrolysis at 20°C

| pH | Half-life (days) |

| 3.1 | 0.5 |

| 5 | 12 |

| 7 | 138 |

| 7.4 | 185 |

| 10.4 | 6.08 |

Data compiled from Faust and Gomaa (1972) and other sources.[2][4][8]

The primary hydrolysis product of diazinon is IMHP.[9] Diazoxon also rapidly hydrolyzes to IMHP.[4]

Photolysis

Diazinon can undergo photolysis, or degradation by sunlight, in both water and on soil surfaces.[6] In the atmosphere, diazinon is transformed into the more potent cholinesterase inhibitor, diazoxon, with an estimated half-life of about 4 hours.[1][4] While stable to photolysis in pure water, its degradation can be accelerated by photosensitizers present in natural waters.[4]

Table 2: Photodegradation of Diazinon

| Medium | Condition | Half-life | Reference |

| Air | Atmospheric transformation to diazoxon | ~4 hours | [4] |

| Water | Direct photolysis | 42 - 88 days | [6] |

Microbial Degradation

Microbial degradation is a key process in the dissipation of diazinon from soil and water.[4][10][11] Numerous soil microorganisms, including bacteria and fungi, have been shown to utilize diazinon as a source of carbon and phosphorus.[10][11] The half-life of diazinon in soil is significantly shorter in non-sterile conditions, highlighting the importance of microbial activity.[4]

Table 3: Half-life of Diazinon in Soil

| Soil Condition | pH | Half-life (days) | Reference |

| Aerobic | 5.4 | 37 | [4] |

| Aerobic | 7.8 | 39 | [4] |

| Aerobic | - | 21 - 103 | [4] |

| Anaerobic | - | Degradation occurs | [4] |

| Non-sterile | - | 1 - 5 weeks | [4] |

| Sterile | - | 6 - 12 weeks | [4] |

Several bacterial and fungal species have been identified as being capable of degrading diazinon, including species of Pseudomonas, Flavobacterium, Alcaligenes, Rhodococcus, Aspergillus, and Stenotrophomonas.[10][11][12]

Experimental Protocols

This section outlines generalized methodologies for studying the hydrolysis, photolysis, and biodegradation of diazinon, based on established protocols such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of diazinon in sterile aqueous buffer solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of diazinon (typically radiolabeled for ease of analysis) to the buffer solutions in sterile, sealed vessels.

-

Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, collect replicate samples from each pH treatment.

-

Analysis: Analyze the samples for the concentration of diazinon and its major hydrolysis product, IMHP, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[4][10][13][14]

-

Data Analysis: Calculate the first-order rate constants and half-lives for the hydrolysis of diazinon at each pH.

Photolysis Study (adapted from OECD Guideline for Phototransformation of Chemicals in Water)

Objective: To determine the rate of direct photolysis of diazinon in aqueous solution upon exposure to simulated sunlight.

Methodology:

-

Test Solution Preparation: Prepare a sterile aqueous solution of diazinon of known concentration in a quartz reaction vessel.

-

Light Source: Use a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to achieve a spectrum above 290 nm.[2]

-

Irradiation: Irradiate the test solution at a constant temperature. Run a parallel control sample in the dark to account for any non-photolytic degradation.

-

Sampling: Collect samples from both the irradiated and dark control vessels at various time points.

-

Analysis: Quantify the concentration of diazinon and its photoproducts (e.g., diazoxon) using HPLC or GC-MS.[4][10][13][14]

-

Quantum Yield Determination: Determine the quantum yield by measuring the rate of disappearance of diazinon and the light intensity absorbed by the solution. This often involves the use of a chemical actinometer.

-

Data Analysis: Calculate the photolysis rate constant and half-life under the specified irradiation conditions.

Aerobic Soil Metabolism Study (adapted from OECD Guideline 307)

Objective: To determine the rate and route of diazinon degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Preparation: Select and characterize a representative agricultural soil. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Apply radiolabeled diazinon to the soil samples.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature in a flow-through system that allows for the trapping of volatile organic compounds and carbon dioxide.[15]

-

Sampling: At various time intervals over a period of up to 120 days, collect replicate soil samples.[1][8][16]

-

Extraction and Analysis: Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts for diazinon and its metabolites by techniques such as HPLC, GC-MS, and Liquid Scintillation Counting (for radiolabeled compounds).[11][14][17]

-

Data Analysis: Determine the dissipation time for 50% and 90% of the applied diazinon (DT50 and DT90). Identify major metabolites and quantify their formation and decline over time. Construct a degradation pathway and a mass balance.

Conclusion

The environmental fate of diazinon is a complex interplay of chemical and biological processes. While microbial degradation is the primary route of dissipation in soil, hydrolysis and photolysis are significant in aquatic and atmospheric environments, respectively. The formation of the more toxic metabolite, diazoxon, is a key concern. Understanding the kinetics and pathways of these degradation processes is crucial for assessing the environmental risk associated with the use of diazinon and for developing strategies to mitigate its impact. The standardized experimental protocols outlined in this guide provide a framework for generating reliable and comparable data on the environmental behavior of this and other agrochemicals.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. one.oecd.org [one.oecd.org]

- 6. helixchrom.com [helixchrom.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Selective Determination of Diazinon and Chlorpyrifos in the Presence of Their Degradation Products: Application to Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly selective sample preparation and gas chromatographic-mass spectrometric analysis of chlorpyrifos, diazinon and their major metabolites in sludge and sludge-fertilized agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. jpoll.ut.ac.ir [jpoll.ut.ac.ir]

- 15. fera.co.uk [fera.co.uk]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Diazinon-d10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Diazinon-d10 as an internal standard for the accurate quantification of diazinon (B1670403) in complex matrices. The use of a stable isotope-labeled internal standard like this compound is a robust analytical technique that corrects for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and reliable results.[1][2]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[1] Because the labeled internal standard is chemically identical to the analyte of interest (diazinon), it will behave similarly during sample extraction, cleanup, and analysis.[1] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.[1]

This compound is the deuterated form of diazinon, an organophosphate insecticide.[1] It is an ideal internal standard for diazinon analysis as it co-elutes with diazinon during chromatographic separation but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

Experimental Workflow

The general workflow for using this compound as an internal standard in the analysis of diazinon is depicted below.

Caption: General experimental workflow for the quantification of diazinon using this compound as an internal standard.

Protocol 1: Analysis of Diazinon in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of pesticide residues from food matrices, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

-

Diazinon analytical standard

-

This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Ammonium (B1175870) formate

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Trisodium (B8492382) citrate (B86180) dihydrate

-

Disodium (B8443419) hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene (B1209903) centrifuge tubes

-

15 mL polypropylene centrifuge tubes for d-SPE

2. Sample Preparation (QuEChERS Extraction)

-

Homogenize a representative sample of the fruit or vegetable.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to yield a final concentration of 10 ng/g).

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 x g for 5 minutes.